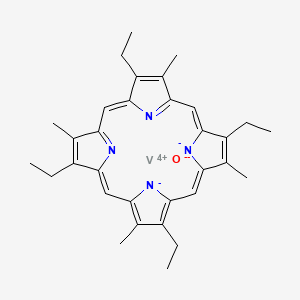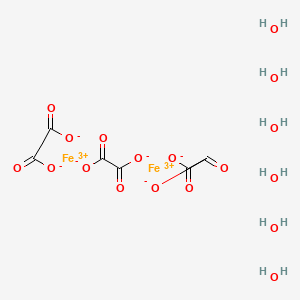
Sodium n-heptyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium n-heptyl sulfate: is an organic compound with the molecular formula C7H17NaO4S. It is a sodium salt of heptyl sulfate and is commonly used in various industrial and research applications. This compound is known for its surfactant properties, making it useful in detergents and cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium n-heptyl sulfate can be synthesized through the sulfation of heptanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfation of heptanol using sulfur trioxide gas in a falling film reactor. The resulting heptyl sulfate is then neutralized with sodium hydroxide to produce the final product. This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium n-heptyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines or alcohols to form substituted products. These reactions typically occur in aqueous or organic solvents at moderate temperatures.
Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to produce heptanol and sulfuric acid or its salts.
Major Products Formed:
Substitution Reactions: Substituted heptyl sulfate derivatives.
Hydrolysis Reactions: Heptanol and sulfuric acid or its salts.
Aplicaciones Científicas De Investigación
Chemistry: Sodium n-heptyl sulfate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed in the synthesis of other organic compounds.
Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids. It is particularly useful in the extraction and purification of membrane proteins.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its surfactant properties. It can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, detergents, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and emulsification processes.
Mecanismo De Acción
Sodium n-heptyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic compounds. This property is particularly useful in the extraction and purification of proteins and lipids. The compound interacts with the hydrophobic regions of molecules, facilitating their dispersion in aqueous environments.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another widely used surfactant with a longer alkyl chain.
Sodium octyl sulfate: A surfactant with a shorter alkyl chain compared to sodium n-heptyl sulfate.
Sodium decyl sulfate: A surfactant with an intermediate alkyl chain length.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in solubilizing a wide range of compounds, making it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
sodium;heptyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNNMEITWDFPOL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









